molecular formula C19H34O16 B15061482 L-Man(a1-3)[Man(a1-6)]a-Man1Me

L-Man(a1-3)[Man(a1-6)]a-Man1Me

Cat. No.: B15061482
M. Wt: 518.5 g/mol
InChI Key: DCXPDWNLLMVYGH-AYTLCPSISA-N
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Description

L-Man(a1-3)[Man(a1-6)]a-Man1Me is a methylated oligomannose structure characterized by a unique branching pattern. Its core structure consists of two mannose residues linked via α1-3 and α1-6 glycosidic bonds to a central mannose, which is further modified by a methyl group (Me) at the reducing end. This compound is of interest in glycobiology due to its structural resemblance to naturally occurring oligomannose motifs in N-linked glycoproteins, particularly those involved in immune recognition and pathogen-host interactions .

Properties

Molecular Formula

C19H34O16

Molecular Weight

518.5 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-3,5-dihydroxy-6-methoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3/t5-,6+,7-,8-,9+,10-,11+,12-,13+,14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

DCXPDWNLLMVYGH-AYTLCPSISA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Man(a1-3)[Man(a1-6)]a-Man1Me involves the stepwise addition of mannose units to form the branched structure. The process typically starts with the formation of a core mannose unit, followed by the sequential addition of mannose residues through glycosidic bonds. The reaction conditions often require the presence of specific enzymes, such as mannosyltransferases, which catalyze the transfer of mannose from a donor molecule to an acceptor molecule .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through biotechnological methods involving genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the synthesis of the oligosaccharide. The process involves fermentation, where the microorganisms are cultured in large bioreactors, followed by purification of the desired product .

Chemical Reactions Analysis

Types of Reactions

L-Man(a1-3)[Man(a1-6)]a-Man1Me can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose derivatives with aldehyde or carboxylic acid groups, while reduction can produce mannose alcohols .

Scientific Research Applications

L-Man(a1-3)[Man(a1-6)]a-Man1Me has several applications in scientific research:

    Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.

    Biology: It serves as a probe to investigate the role of mannose-containing oligosaccharides in cellular processes, such as cell-cell recognition and signaling.

    Medicine: It is explored for its potential in developing therapeutic agents, particularly in targeting glycan-mediated interactions in diseases like cancer and viral infections.

    Industry: It is utilized in the production of glycoproteins and other glycosylated products for various applications

Mechanism of Action

The mechanism by which L-Man(a1-3)[Man(a1-6)]a-Man1Me exerts its effects involves its interaction with specific receptors or enzymes. The mannose units can bind to mannose-binding lectins or enzymes involved in glycosylation, influencing their activity. This interaction can modulate various biological processes, such as immune response, cell adhesion, and pathogen recognition .

Comparison with Similar Compounds

Core Oligomannose Structures in N-Linked Glycoproteins

A canonical oligomannose structure, Man(a1-6)[Man(a1-3)]Man(b1-4)GlcNAc(b1-4)GlcNAc-Asn, serves as the foundational core in eukaryotic N-linked glycoproteins. Key differences include:

  • Branching Complexity : The natural core contains a β1-4-linked chitobiose (GlcNAc-GlcNAc) and asparagine (Asn) attachment, absent in L-Man(a1-3)[Man(a1-6)]a-Man1Me.
  • Functional Role : The natural structure is critical for glycoprotein folding and quality control in the endoplasmic reticulum, whereas the methylated analog may lack this biological function .

Extended Oligomannose Structures in Cancer Biomarkers

A highly branched structure, Man(a1-3)[Man(a1-6)]Man(a1-6)[Man(a1-3)]Man(b1-4)GlcNAc(b1-4)GlcNAc , was identified as a cancer biomarker. Comparative insights:

  • Structural Complexity: This compound has four mannose branches compared to two in this compound.
  • Biological Relevance : In cancer, its absolute abundance increases by 1.34-fold when accounting for glycan signal scaling, contrasting with initial relative quantification errors .
  • Analytical Challenges : Both structures require advanced tools like GlycoDraw-SNFG for accurate representation and analysis .

Parasitic Protozoan Glycans

The Gal(a1-6)Gal(a1-3)Galf(b1-3)[Glc(a1)-PO4]Man(a1-3)Man(a1-4)-GlcN(a1) core from Leishmania spp. lipophosphoglycans (LPGs) highlights:

  • Sugar Diversity: Incorporates galactose (Gal), galactofuranose (Galf), and phosphate modifications, unlike the mannose-exclusive target compound.

Structural and Functional Data Table

Compound Name Key Structural Features Biological Context Key Findings
This compound Trimannose core with α1-3/α1-6 branching; methylated reducing end Synthetic/analytical applications Enhanced stability for structural studies; no native biological role known
Man(a1-6)[Man(a1-3)]Man(b1-4)GlcNAc...-Asn Core N-glycan with chitobiose and asparagine Eukaryotic glycoprotein folding Essential for ER quality control and protein trafficking
Man(a1-3)[Man(a1-6)]Man(a1-6)[Man(a1-3)]Man Tetramannose branched structure with GlcNAc termini Cancer biomarker 1.34-fold increase in absolute abundance in cancer
Gal(a1-6)Gal(a1-3)Galf(b1-3)[Glc-PO4]Man... Phosphorylated galactose-mannose core Protozoan pathogenicity Mediates immune evasion in Leishmania
Man(a1-6)Man(a1-3)Man(a1-6)Man(a1-3)Man... Pentamannose chain with GlcNAc Metabolic intermediates Associated with glycan biosynthesis pathways

Research Implications and Challenges

  • Analytical Techniques: Tools like GlycoDraw-SNFG are critical for resolving complex branching patterns in oligomannose structures .
  • Quantitative Accuracy : Studies must account for glycan signal scaling to avoid misinterpretation, as seen in cancer biomarker research .
  • Functional Exploration : The methyl group in this compound warrants investigation into its effects on receptor binding or enzymatic processing.

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